Novobiocin calcium
Overview
Description
Novobiocin Calcium is a calcium salt form of novobiocin, an aminocoumarin antibiotic. Novobiocin is derived from the actinomycete Streptomyces niveus and has a chemical structure similar to coumarin . It is known for its potent inhibitory effects on bacterial DNA gyrase, making it an effective antibiotic against various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Novobiocin Calcium involves the fermentation of Streptomyces niveus, followed by extraction and purification processes. The key steps include:
Fermentation: Streptomyces niveus is cultured in a suitable medium to produce novobiocin.
Extraction: The antibiotic is extracted from the culture medium using organic solvents.
Purification: The crude extract is purified through chromatographic techniques to obtain pure novobiocin.
Calcium Salt Formation: Novobiocin is then converted to its calcium salt form by reacting it with calcium chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Novobiocin Calcium undergoes various chemical reactions, including:
Oxidation: Novobiocin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in novobiocin.
Substitution: Substitution reactions can occur at different positions on the novobiocin molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
Scientific Research Applications
Novobiocin Calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: Novobiocin is employed in research on bacterial DNA gyrase and its inhibition.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: This compound is used in the development of new antibiotics and as a reference standard in quality control
Mechanism of Action
Novobiocin Calcium exerts its effects by inhibiting the GyrB subunit of bacterial DNA gyrase, an enzyme involved in energy transduction. This inhibition blocks the ATPase reaction catalyzed by GyrB, preventing the supercoiling of bacterial DNA and ultimately leading to bacterial cell death . Additionally, novobiocin has been shown to weakly inhibit the C-terminus of the eukaryotic Hsp90 protein and bind to the Gram-negative lipopolysaccharide transporter LptBFGC .
Comparison with Similar Compounds
Similar Compounds
Clorobiocin: Another aminocoumarin antibiotic with a similar mechanism of action.
Coumermycin A1: A related compound that also targets bacterial DNA gyrase
Uniqueness
Novobiocin Calcium is unique due to its high potency and specific inhibition of the GyrB subunit of DNA gyrase. Its calcium salt form enhances its stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
4309-70-0 |
---|---|
Molecular Formula |
C62H70CaN4O22 |
Molecular Weight |
1263.3 g/mol |
IUPAC Name |
calcium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate |
InChI |
InChI=1S/2C31H36N2O11.Ca/c2*1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h2*7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;;+2/p-2 |
InChI Key |
HEJBMFPJLCJWER-UHFFFAOYSA-L |
SMILES |
[Ca+2].CO[C@@H]1[C@@H](OC(=O)N)[C@@H](O)[C@H](Oc2ccc3C(=C(NC(=O)c4ccc(O)c(CC=C(C)C)c4)C(=O)Oc3c2C)[O-])OC1(C)C.CO[C@@H]5[C@@H](OC(=O)N)[C@@H](O)[C@H](Oc6ccc7C(=C(NC(=O)c8ccc(O)c(CC=C(C)C)c8)C(=O)Oc7c6C)[O-])OC5(C)C |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Ca+2] |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
303-81-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Albamycin, Novobiocin calcium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.